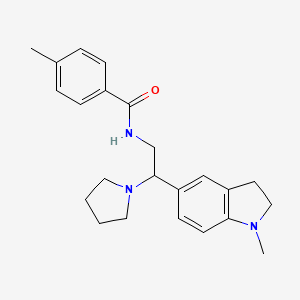
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O and its molecular weight is 363.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N3O, with a molecular weight of 363.5 g/mol. The compound features an indole moiety linked to a pyrrolidine ring, contributing to its structural complexity and potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 922114-80-5 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors, altering cellular signaling pathways.
- Cell Cycle Interference : Potential effects on the cell cycle could lead to apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and pyrrolidine have shown cytotoxic effects against various cancer cell lines. The presence of the methyl group in the structure enhances activity by increasing lipophilicity, which aids in cell membrane penetration.
Case Study : A study investigated the cytotoxic effects of related indole derivatives on human cancer cell lines, revealing IC50 values ranging from 10 µM to 30 µM, suggesting promising anticancer potential for compounds with similar structural motifs .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing benzamide and indole rings have been noted for their efficacy against bacterial strains.
Research Findings : Recent studies have demonstrated that benzamide derivatives exhibit antimicrobial effects comparable to standard antibiotics. The incorporation of electron-donating groups like methyl can enhance this activity .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key observations include:
- Indole Moiety : Essential for anticancer activity; variations can lead to different potency levels.
- Pyrrolidine Ring : Modifications can affect the binding affinity to targets and overall bioactivity.
- Methyl Substituents : Generally enhance solubility and bioavailability.
| Structural Feature | Influence on Activity |
|---|---|
| Indole Moiety | Critical for anticancer activity |
| Pyrrolidine Ring | Affects binding affinity |
| Methyl Substituents | Enhances solubility and bioavailability |
Propiedades
IUPAC Name |
4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-17-5-7-18(8-6-17)23(27)24-16-22(26-12-3-4-13-26)19-9-10-21-20(15-19)11-14-25(21)2/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYBGYMJGKCDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














